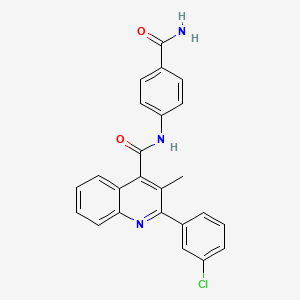
N-(4-carbamoylphenyl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with carbamoyl, chlorophenyl, and methyl groups. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative is reacted with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Scientific Research Applications
N-(4-carbamoylphenyl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylphenyl)-2-phenylquinoline-4-carboxamide: Lacks the 3-chlorophenyl group.
N-(4-carbamoylphenyl)-2-(3-chlorophenyl)quinoline-4-carboxamide: Lacks the 3-methyl group.
N-(4-carbamoylphenyl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
The presence of the 3-chlorophenyl and 3-methyl groups in N-(4-carbamoylphenyl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide distinguishes it from similar compounds. These substitutions can significantly affect the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for research and applications.
Properties
Molecular Formula |
C24H18ClN3O2 |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H18ClN3O2/c1-14-21(24(30)27-18-11-9-15(10-12-18)23(26)29)19-7-2-3-8-20(19)28-22(14)16-5-4-6-17(25)13-16/h2-13H,1H3,(H2,26,29)(H,27,30) |
InChI Key |
WEHXRCCHOMLAMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC(=CC=C3)Cl)C(=O)NC4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


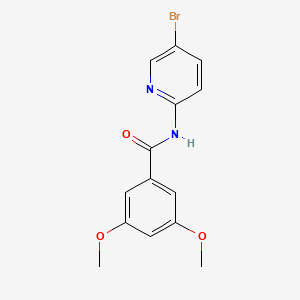
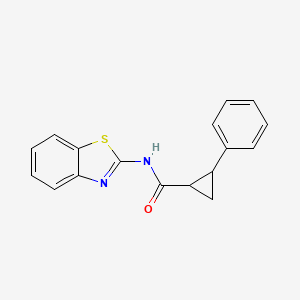
![3-Bromo-7-(difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10975701.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10975707.png)
![6-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975710.png)
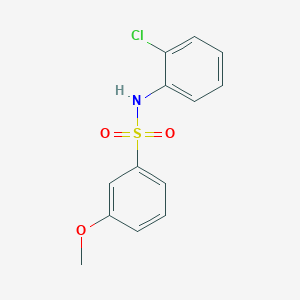
![N-(3-fluoro-2-methylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10975714.png)
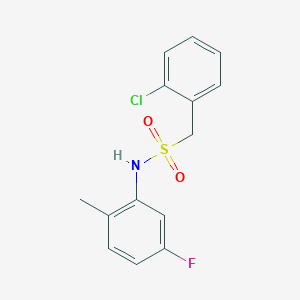
![N-(2,4-difluorobenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10975724.png)
![methyl (2E)-5-[4-(diethylamino)phenyl]-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10975728.png)
![(8E)-2-amino-6-ethyl-8-[4-(methylsulfanyl)benzylidene]-4-[4-(methylsulfanyl)phenyl]-1,4,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B10975734.png)
![4-({[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10975738.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylbutanamide](/img/structure/B10975746.png)
![N-(4-{[(2-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B10975754.png)
